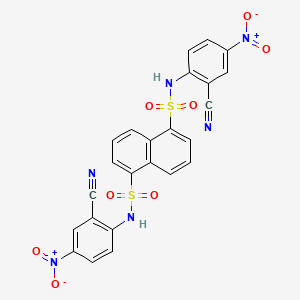![molecular formula C20H11Cl3N2O4 B11551275 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11551275.png)
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate is a complex organic compound that features a combination of nitro, imino, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate typically involves a multi-step process:
Formation of the imine: The reaction between 4-chlorobenzaldehyde and 4-chloroaniline under acidic conditions to form the imine intermediate.
Nitration: The nitration of the imine intermediate using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the nitrated imine with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Reduction: Sodium borohydride (NaBH4) in methanol.
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Amine Derivatives: From the reduction of nitro and imine groups.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The nitro and imino groups can participate in redox reactions, affecting cellular processes. The ester group can undergo hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl benzoate
- 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-chlorobenzoate
Uniqueness
The presence of both nitro and imino groups in 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate makes it unique compared to similar compounds
Properties
Molecular Formula |
C20H11Cl3N2O4 |
|---|---|
Molecular Weight |
449.7 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)iminomethyl]-2-nitrophenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C20H11Cl3N2O4/c21-13-2-5-15(6-3-13)24-11-12-1-8-19(18(9-12)25(27)28)29-20(26)16-7-4-14(22)10-17(16)23/h1-11H |
InChI Key |
WPBUGVVFDCKJKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11551197.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B11551217.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-4-bromobenzohydrazide](/img/structure/B11551231.png)
![(2E)-N-(4-methylphenyl)-2-{[(4-methylphenyl)carbamoyl]imino}ethanamide](/img/structure/B11551237.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11551247.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(4-chlorophenyl)benzamide](/img/structure/B11551249.png)
![O-{4-[(3-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11551256.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11551261.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-ethoxyphenyl benzoate](/img/structure/B11551268.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11551270.png)
![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11551276.png)
![N,N'-bis[(E)-(5-bromo-2-methoxyphenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11551283.png)
![4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11551294.png)
